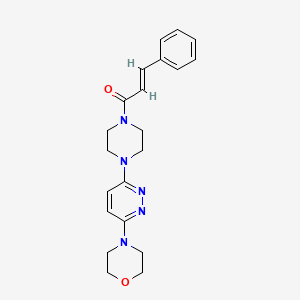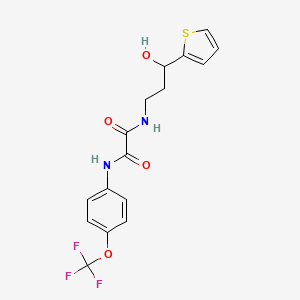
1-(2-Chloro-4-methylphenyl)-3-(2-methoxy-4-morpholinopyrimidin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Chloro-4-methylphenyl)-3-(2-methoxy-4-morpholinopyrimidin-5-yl)urea, also known as CMPU, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a potent inhibitor of cyclic nucleotide phosphodiesterases, which are enzymes that play a crucial role in regulating intracellular levels of cyclic nucleotides. In
Scientific Research Applications
Parkinson's Disease Imaging
The compound and its derivatives have been synthesized for potential applications in imaging LRRK2 enzyme activity in Parkinson's disease using PET (Positron Emission Tomography) techniques. The synthesis process involved multiple steps to achieve the target tracer with high radiochemical yield and purity, suggesting its utility in neurological research and diagnosis (Wang et al., 2017).
Organic Synthesis and Catalysis
The compound is related to research in organic synthesis, specifically in the context of cyclocondensation reactions. This work highlights the synthesis of novel pyrimidinones, showcasing the compound's role in facilitating reactions that lead to new chemical entities. Such research underscores the importance of the compound in developing new materials and chemicals with potential applications across various industries (Bonacorso et al., 2003).
Neurological Disorder Treatments
Research has explored derivatives of this compound for their antiacetylcholinesterase activity, indicating potential therapeutic applications in treating neurological disorders. This line of investigation seeks to optimize chemical structures to enhance interaction with biological targets, demonstrating the compound's relevance in medicinal chemistry and drug design (Vidaluc et al., 1995).
Chemical Catalysis
The compound has been involved in studies focusing on chemical catalysis, specifically in the synthesis of dihydropyrimidinones. This research emphasizes the compound's utility in facilitating chemical transformations, highlighting its importance in the field of catalysis and synthetic chemistry (Jawale et al., 2011).
Cancer Research
Another area of application is in the development of potent PI3 kinase inhibitors for cancer treatment. The synthesis and evaluation of compounds related to 1-(2-Chloro-4-methylphenyl)-3-(2-methoxy-4-morpholinopyrimidin-5-yl)urea have shown promising results in inhibiting cancer cell growth, thereby contributing to cancer research and potential therapies (Chen et al., 2010).
properties
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-(2-methoxy-4-morpholin-4-ylpyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O3/c1-11-3-4-13(12(18)9-11)20-16(24)21-14-10-19-17(25-2)22-15(14)23-5-7-26-8-6-23/h3-4,9-10H,5-8H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLODNHYCYTQEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CN=C(N=C2N3CCOCC3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-methylphenyl)-3-(2-methoxy-4-morpholinopyrimidin-5-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[3-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B2575276.png)
![6-Cyclopentyl-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2575277.png)
![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2575280.png)

![3,4,6-Trichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2575282.png)
![2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide](/img/structure/B2575286.png)
![1-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione](/img/no-structure.png)
methanone N-phenylhydrazone](/img/structure/B2575288.png)

![2-(2,4-dichlorophenoxy)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide](/img/structure/B2575291.png)



![methyl[3-(3-phenyl-1H-pyrazol-5-yl)propyl]amine](/img/structure/B2575299.png)